molecular formula C22H18N2O4S2 B2773324 N-(4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)-2-((4-methoxyphenyl)sulfonyl)acetamide CAS No. 922995-50-4

N-(4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)-2-((4-methoxyphenyl)sulfonyl)acetamide

Cat. No.: B2773324
CAS No.: 922995-50-4
M. Wt: 438.52
InChI Key: IJFYVKOHAIDIDC-UHFFFAOYSA-N
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Description

The thiazolo[5,4-d]thiazole fused (bi)heterocycle is an electron-deficient system with high oxidative stability and a rigid planar structure, enabling efficient intermolecular π–π overlap . The parent thiazolo[5,4-d]thiazole moiety already possesses some appealing features towards applications in organic electronics .


Synthesis Analysis

Aryl-functionalized thiazolo[5,4-d]thiazole derivatives, which expand the conjugated backbone of the semiconducting material, are easily prepared . Modern synthetic techniques for thiazolo[5,4-b]pyridine bicyclic scaffold construction start from thiazole or thiazolidine derivatives followed by pyridine annulation .


Molecular Structure Analysis

The planar TzTz moiety coupled with integrated porphyrin units enables efficient π-conjugation and charge distribution in the Por-TzTz-POF .


Chemical Reactions Analysis

The synthetic chemistry behind these molecules has only been explored to a minor extent and there is plenty of room for improvement and broadening of the material scope .


Physical And Chemical Properties Analysis

The thiazolo[5,4-d]thiazole fused (bi)heterocycle is an electron-deficient system with high oxidative stability .

Scientific Research Applications

Synthesis and Applications in Antimicrobial and Anticancer Research

Antimicrobial Applications Compounds incorporating sulfamoyl moieties, including thiazole, pyridone, pyrazole, chromene, and hydrazone derivatives, have been synthesized and evaluated for their antimicrobial potential. For instance, a study by Darwish et al. (2014) synthesized new heterocyclic compounds suitable as antimicrobial agents, indicating promising antibacterial and antifungal activities. This research underscores the utility of these compounds in developing novel antimicrobial agents (Darwish, Abdel Fattah, Attaby, & Al-Shayea, 2014).

Anticancer Applications Sulfonamide derivatives also demonstrate potential in cancer research. Various novel sulfonamide derivatives have been synthesized and screened for cytotoxic activity against cancer cell lines, such as breast cancer (MDA-MB-231) and colon cancer (HT-29). Notably, a study by Ghorab et al. (2015) found that certain derivatives exhibited significant anticancer activity, with compound 17 being particularly potent against breast cancer cell lines. This highlights the therapeutic potential of sulfonamide derivatives in cancer treatment (Ghorab, Alsaid, Abdullah-al-Dhfyan, & Arafa, 2015).

Future Directions

Interest in thiazolo[5,4-d]thiazole-based materials has been rather low, until quite recently, when the high potential of these molecules was widely recognized, notably in the field of organic photovoltaics . There is plenty of room for improvement and broadening of the material scope .

Properties

IUPAC Name

2-(4-methoxyphenyl)sulfonyl-N-(5-thia-3-azatetracyclo[6.6.1.02,6.011,15]pentadeca-1(14),2(6),3,7,11(15),12-hexaen-4-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18N2O4S2/c1-28-15-7-9-16(10-8-15)30(26,27)12-19(25)23-22-24-21-17-4-2-3-13-5-6-14(20(13)17)11-18(21)29-22/h2-4,7-11H,5-6,12H2,1H3,(H,23,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJFYVKOHAIDIDC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)CC(=O)NC2=NC3=C(S2)C=C4CCC5=C4C3=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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